![molecular formula C8H6N2O3 B1351189 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- CAS No. 89143-12-4](/img/structure/B1351189.png)
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, also known as 5-methyl-3-isoxazolyl-1H-pyrrole-2,5-dione, is a heterocyclic compound that has been studied for its potential use in various scientific applications, including as a catalyst in organic synthesis and as a pharmaceutical agent. This compound is of particular interest due to its unique structure, which consists of a five-membered ring of one oxygen atom, two nitrogen atoms, and two carbon atoms, with a methyl group attached to the nitrogen atom at the 3 position. In
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazoles have significant biological relevance, making them a privileged scaffold in drug discovery. Researchers explore novel synthetic strategies to create isoxazoles due to their importance. Metal-catalyzed reactions (employing Cu(I) or Ru(II)) are commonly used for isoxazole synthesis, but they suffer from drawbacks such as high costs, toxicity, and waste generation. Therefore, alternative metal-free synthetic routes are essential. These routes offer eco-friendly strategies for synthesizing isoxazoles with potential biological applications .
Coordination Chemistry
The central carbon in the isoxazole ring allows for flexibility, leading to different polymorphic forms. Investigating coordination complexes involving this compound could reveal interesting properties for materials science and catalysis .
Mechanism of Action
Target of Action
It’s worth noting that compounds with an isoxazole moiety have been found to exhibit a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of Action
The substitution of various groups on the isoxazole ring has been found to impart different activities
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple pathways might be influenced .
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound might induce various cellular responses .
Action Environment
A study on a related compound, n1, n3 -bis (5-methylisoxazol-3-yl)malonamide, suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTXKXDQFNORIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384078 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
CAS RN |
89143-12-4 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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